![molecular formula C18H17N3O4S B2692837 (3-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851808-53-2](/img/structure/B2692837.png)
(3-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
The compound “(3-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a complex organic molecule that contains several functional groups. These include a methoxy group (OCH3), a nitro group (NO2), a thioether group (R-S-R’), and an imidazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. These groups would likely influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which could make the benzene ring more susceptible to electrophilic aromatic substitution. The thioether group might be oxidized, and the imidazole ring could potentially participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a nitro group could increase the compound’s polarity and influence its solubility in different solvents .Scientific Research Applications
Inhibition of Enzymatic Activity and Antioxidant Properties
(3-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone and its derivatives have been explored for their potential in inhibiting enzymatic activity and providing antioxidant effects. Hindered phenolic aminothiazoles, similar in structure, have shown significant α-glucosidase and α-amylase inhibition activity, suggesting potential applications in managing diabetes through the regulation of carbohydrate metabolism. These compounds also exhibited antioxidant activities superior to standard antioxidants in various assays, highlighting their potential in combating oxidative stress-related diseases (Satheesh et al., 2017).
Antimicrobial and Antioxidant Activities
Research on (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives demonstrated significant antimicrobial properties, particularly against bacterial strains, and showcased notable antioxidant capabilities. These findings indicate the potential of these compounds in developing new antimicrobial and antioxidant agents (Rashmi et al., 2014).
Luminescence Sensitization
Compounds featuring thiophenyl-derivatized nitrobenzoato antennas have been evaluated for their ability to sensitize Eu(III) and Tb(III) luminescence. Such properties suggest their use in developing luminescent materials for various applications, including bioimaging and sensors (Viswanathan & Bettencourt-Dias, 2006).
Carbonic Anhydrase Inhibition
Novel bromophenol derivatives, structurally related, have been synthesized and tested for their inhibitory action on carbonic anhydrase (CA), showing potent activity. These findings highlight the therapeutic potential of such compounds in treating diseases where CA activity modulation is beneficial (Akbaba et al., 2013).
Electrical, Optical, and Thermal Properties
The synthesis and characterization of oligobenzimidazoles, including derivatives of the compound of interest, revealed significant electrochemical, electrical, optical, thermal, and rectification properties. These materials hold promise for applications in electronics and photonics, demonstrating the versatility of (3-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone and related compounds in advanced material sciences (Anand & Muthusamy, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-methoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-16-7-3-5-14(11-16)17(22)20-9-8-19-18(20)26-12-13-4-2-6-15(10-13)21(23)24/h2-7,10-11H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIIRVWCNGTXLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone |
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